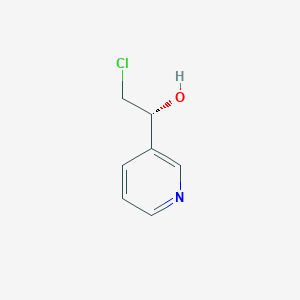

(R)-2-Chloro-1-(pyridin-3-yl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R)-2-chloro-1-pyridin-3-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c8-4-7(10)6-2-1-3-9-5-6/h1-3,5,7,10H,4H2/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCBCRIBFOZSPJL-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)[C@H](CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90464652 | |

| Record name | (1R)-2-Chloro-1-(pyridin-3-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173901-03-6 | |

| Record name | (1R)-2-Chloro-1-(pyridin-3-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereoselective Synthesis Methodologies for R 2 Chloro 1 Pyridin 3 Yl Ethanol

Biocatalytic Approaches

Biocatalytic methods provide a highly efficient and selective means to obtain enantiomerically pure (R)-2-chloro-1-(pyridin-3-yl)ethanol. These strategies primarily involve two distinct enzymatic processes: the kinetic resolution of a racemic mixture of the alcohol and the asymmetric reduction of its prochiral ketone precursor.

Enzyme-Mediated Kinetic Resolution

Kinetic resolution is a widely employed technique for the separation of enantiomers from a racemic mixture. This method relies on the differential rate of reaction of two enantiomers with a chiral catalyst, in this case, an enzyme. The result is the enrichment of one enantiomer in the unreacted starting material and the other in the product.

Lipases are a class of hydrolases that have demonstrated exceptional utility in organic synthesis, particularly in the kinetic resolution of racemic alcohols through enantioselective acylation or esterification. Among the various lipases available, Lipase B from Candida antarctica (CALB), often immobilized and commercially available as Novozym 435, is one of the most extensively used biocatalysts due to its broad substrate scope, high stability, and excellent enantioselectivity. nih.govchemrxiv.org

The principle of lipase-catalyzed kinetic resolution of a racemic alcohol involves the enantioselective acylation of one of the enantiomers, leaving the other unreacted. In the case of racemic 2-chloro-1-(pyridin-3-yl)ethanol, CALB would selectively acylate one enantiomer, allowing for the separation of the unreacted (R)- or (S)-alcohol from the newly formed ester. The high enantioselectivity of CALB has been demonstrated in the resolution of various structurally similar compounds, such as other halohydrins and aryl alcohols, suggesting its potential for the effective resolution of racemic 2-chloro-1-(pyridin-3-yl)ethanol. mdpi.comscielo.br

The efficiency of such resolutions can be influenced by several factors, including the choice of acyl donor, solvent, and temperature. Vinyl acetate is a commonly used acyl donor due to the irreversible nature of the transesterification reaction. nih.gov The selection of an appropriate organic solvent is also crucial for enzyme activity and stability. nih.gov

Below is a table with representative data from the kinetic resolution of similar chiral alcohols using Candida antarctica Lipase B, illustrating its effectiveness.

| Substrate | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess of Product (ee_p, %) | Enantiomeric Excess of Substrate (ee_s, %) | Reference |

| (±)-1-Phenylethanol | Vinyl Acetate | n-Hexane | ~50 | >99 (R)-acetate | >99 (S)-alcohol | nih.gov |

| (±)-Flurbiprofen | Methanol | Dichloropropane | 35.7 | 96.3 (R)-ester | - | researchgate.net |

| (±)-Cyanohydrins | Vinyl Acetate | Toluene | 50-56 | up to 92 | - | scielo.br |

This table presents data for substrates structurally similar to 2-chloro-1-(pyridin-3-yl)ethanol to demonstrate the capabilities of Candida antarctica Lipase B.

Besides lipases, other hydrolases such as epoxide hydrolases can be employed for the enantioseparation of chiral compounds. Epoxide hydrolases catalyze the hydrolysis of epoxides to their corresponding diols. nih.gov While not a direct resolution of the alcohol, this method can be a key step in a synthetic route towards enantiopure this compound. For instance, the corresponding racemic epoxide of 2-chloro-1-(pyridin-3-yl)ethanol could be resolved by an epoxide hydrolase, which would selectively hydrolyze one enantiomer to a diol, leaving the other enantiomerically enriched epoxide. nih.gov This chiral epoxide can then be converted to the target (R)-alcohol. This approach has been successfully applied to the resolution of various epoxides, including epichlorohydrin and styrene oxide derivatives. nih.govresearchgate.net

Asymmetric Bioreduction of Prochiral Ketones

A more direct and often more efficient approach to obtaining a single enantiomer of an alcohol is the asymmetric reduction of the corresponding prochiral ketone. This method can theoretically achieve a 100% yield of the desired enantiomer. Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are the primary enzymes utilized for this transformation, typically requiring a nicotinamide cofactor (NADH or NADPH) which is regenerated in situ. nih.gov

Ketoreductases are a large and diverse family of enzymes that catalyze the stereoselective reduction of ketones to their corresponding alcohols. researchgate.netnih.gov The asymmetric reduction of 2-chloro-1-(pyridin-3-yl)ethanone (B1267870) using a suitable KRED can directly yield this compound with high enantiomeric excess. The selection of the KRED is crucial as it determines the stereochemical outcome of the reduction. Many KREDs have been identified and engineered to exhibit high selectivity for a wide range of substrates, including various haloacetophenone derivatives. nih.gov

The use of recombinant E. coli whole cells expressing a specific ketoreductase is a common strategy, as it simplifies the process by containing the enzyme and the cofactor regeneration system within the cell. researchgate.netresearchgate.netnih.gov This approach has been successfully applied to the synthesis of various chiral halohydrins.

The following table presents data on the asymmetric reduction of ketones similar to 2-chloro-1-(pyridin-3-yl)ethanone using ketoreductases.

| Substrate | Enzyme | Biocatalyst | Conversion (%) | Enantiomeric Excess (ee, %) | Product Configuration | Reference |

| 2-Chloro-1-(3-chloro-4-fluorophenyl)ethanone | KRED from Hansenula polymorpha | Recombinant E. coli | 89 | 100 | (S) | nih.gov |

| o-Chloroacetophenone | Xylose reductase from Candida tenuis | Recombinant E. coli | 35 | >99.9 | (S) | nih.gov |

| 2-Chloro-1-(3,4-difluorophenyl)ethanone | KRED from Chryseobacterium sp. | Recombinant E. coli | >99 | >99 | (S) | researchgate.net |

This table showcases the effectiveness of ketoreductases in the asymmetric reduction of structurally related prochiral ketones.

Alcohol dehydrogenases (ADHs) are another class of oxidoreductases that are widely used for the asymmetric reduction of ketones. kfupm.edu.sa ADHs from various microorganisms have been characterized and utilized for their stereoselective reduction capabilities. Notably, ADH from Lactobacillus kefir is known to exhibit a preference for producing (R)-alcohols, making it a prime candidate for the synthesis of this compound. nih.govuniprot.orgresearchgate.netdoaj.org This enzyme has a broad substrate specificity and has been shown to reduce a variety of aromatic ketones with high enantioselectivity. researchgate.netnih.gov

Furthermore, protein engineering has led to the development of mutant alcohol dehydrogenases with enhanced activity, stability, and altered substrate specificity or stereoselectivity. scielo.brresearchgate.net For example, mutants of the ADH from Thermoanaerobacter pseudethanolicus (TeSADH) have been created to produce either (R)- or (S)-alcohols from the same haloacetophenone substrate with high enantiopurity. nih.govkaust.edu.sa This tunability is highly advantageous for accessing specific enantiomers of chiral alcohols.

The table below provides examples of the application of alcohol dehydrogenases in the asymmetric reduction of related ketones.

| Substrate | Enzyme Source | Biocatalyst | Conversion (%) | Enantiomeric Excess (ee, %) | Product Configuration | Reference |

| 2-Acetylpyridine | Lactobacillus kefir ADH | Isolated Enzyme | 60 | >97 | (R) | google.com |

| Acetophenone | Lactobacillus kefir ADH | Recombinant E. coli | - | >99 | (R) | researchgate.net |

| 2-Chloro-4'-chloroacetophenone | Thermoanaerobacter pseudethanolicus ADH mutant | Isolated Enzyme | low-moderate | >99 | (R) | nih.govkaust.edu.sa |

This table illustrates the utility of alcohol dehydrogenases, including those from Lactobacillus kefir and mutant variants, for the synthesis of chiral alcohols.

Whole-Cell Biotransformations for Chiral Alcohol Production

Whole-cell biotransformation has emerged as a powerful and environmentally benign method for the production of chiral alcohols. This approach utilizes intact microbial cells, which contain the necessary enzymes (ketoreductases) and cofactors for the asymmetric reduction of a prochiral ketone precursor, 2-chloro-1-(pyridin-3-yl)ethanone. A key advantage of using whole cells is the inherent system for cofactor regeneration, which is crucial for the economic viability of the process.

Various microorganisms, including bacteria and yeasts, have been screened for their ability to reduce substituted acetophenones with high enantioselectivity. For instance, strains of Bacillus cereus have demonstrated the ability to reduce acetophenone to (R)-1-phenylethanol with high enantiomeric excess (ee) mdpi.com. Similarly, Rhodotorula and Saccharomyces species are well-known for their stereoselective reduction of ketones rsc.org. While specific data for the reduction of 2-chloro-1-(pyridin-3-yl)ethanone is not extensively documented, studies on analogous chloroacetophenones suggest the high potential of this method. For example, the asymmetric reduction of 2'-chloroacetophenone using Saccharomyces cerevisiae has been reported to yield (R)-2'-chloro-1-phenylethanol with over 99% yield and greater than 99% ee.

The success of whole-cell biotransformations is dependent on several factors, including the choice of microorganism, substrate concentration, pH, temperature, and the presence of a co-substrate for cofactor regeneration.

Table 1: Examples of Whole-Cell Biocatalytic Reduction of Prochiral Ketones

| Microorganism | Substrate | Product | Conversion (%) | ee (%) | Configuration |

|---|---|---|---|---|---|

| Bacillus cereus TQ-2 | Acetophenone | 1-Phenylethanol | >99 | 99 | R |

| Rhodotorula sp. AS2.2241 | 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | >99 | 99 | S |

Note: This table presents data for analogous substrates to illustrate the potential of whole-cell biotransformations for the synthesis of this compound.

Cofactor Regeneration Systems in Biocatalysis

The majority of ketoreductases responsible for the synthesis of chiral alcohols are dependent on nicotinamide cofactors, either NADH (nicotinamide adenine dinucleotide) or NADPH (nicotinamide adenine dinucleotide phosphate). These cofactors are expensive, making their use in stoichiometric amounts economically unfeasible for large-scale synthesis. Therefore, efficient in situ cofactor regeneration is a critical component of any biocatalytic reduction process.

In whole-cell systems, cofactor regeneration is an intrinsic process, utilizing the cell's metabolic pathways. Often, a sacrificial co-substrate, such as glucose or glycerol, is added to the reaction medium to fuel the regeneration of the reduced cofactor mdpi.comnih.gov.

For cell-free enzymatic systems, where isolated enzymes are used, an external cofactor regeneration system must be implemented. A common and highly effective method is the "coupled-enzyme" approach. This involves a second enzyme and a corresponding substrate that drives the regeneration of the cofactor. For example, glucose dehydrogenase (GDH) is frequently paired with a ketoreductase. GDH oxidizes glucose to gluconolactone, concomitantly reducing NADP+ to NADPH, which is then utilized by the ketoreductase for the primary reduction reaction. This system has been successfully applied in the synthesis of various chiral alcohols researchgate.netnih.gov.

Another approach is the "coupled-substrate" method, where a single enzyme catalyzes both the reduction of the target ketone and the oxidation of a co-substrate, such as isopropanol (B130326). The oxidation of isopropanol to acetone regenerates the necessary reduced cofactor.

Asymmetric Organocatalytic and Metal-Catalyzed Chemical Synthesis

While biocatalysis offers a green and highly selective route, chemical synthesis methods provide a complementary and often more versatile approach to chiral alcohol production. Asymmetric organocatalysis and metal-catalyzed reductions are at the forefront of these methodologies.

The development of effective chiral catalysts is the cornerstone of asymmetric chemical synthesis. For the enantioselective reduction of ketones, two main classes of catalysts have been extensively studied: organocatalysts and transition metal complexes.

Organocatalysts are small organic molecules that can induce chirality without the need for a metal center. This field has seen rapid growth, offering advantages such as lower toxicity, stability to air and moisture, and often lower cost compared to metal catalysts.

Transition metal catalysts, typically complexes of ruthenium, rhodium, or iridium with chiral ligands, are highly efficient and can operate at very low catalyst loadings. The enantioselectivity of these catalysts is fine-tuned through the rational design of the chiral ligands.

The Corey-Bakshi-Shibata (CBS) reduction is a prominent example of an organocatalytic method for the enantioselective reduction of prochiral ketones wikipedia.orgorganicreactions.org. This reaction utilizes a chiral oxazaborolidine catalyst in the presence of a borane source, such as borane-tetrahydrofuran (BH3-THF) or borane-dimethyl sulfide (BMS).

The oxazaborolidine catalyst, derived from a chiral amino alcohol (often proline-derived), coordinates with both the borane and the ketone, organizing them in a rigid transition state that directs the hydride transfer to one face of the carbonyl group with high stereoselectivity.

Studies on the reduction of substituted acetophenones have demonstrated the power of this methodology. For instance, the in situ generated oxazaborolidine catalyst from (1S, 2R)-(-)-cis-1-amino-2-indanol has been used to reduce various acetophenones with enantiomeric excesses up to 96% ijprs.com. While specific data for 2-chloro-1-(pyridin-3-yl)ethanone is limited, the reduction of the analogous 2-chloro-1-phenylethanone using an in situ generated oxazaborolidine catalyst from a chiral lactam alcohol proceeded with excellent enantioselectivity (91–98% ee).

Table 2: Oxazaborolidine-Catalyzed Reduction of Aryl Ketones

| Substrate | Chiral Amino Alcohol Precursor | Yield (%) | ee (%) | Configuration |

|---|---|---|---|---|

| Acetophenone | (1S, 2R)-(-)-cis-1-amino-2-indanol | 89 | 91 | R |

| 4'-Chloroacetophenone | (1S, 2R)-(-)-cis-1-amino-2-indanol | 92 | 96 | R |

Note: This table presents data for analogous substrates to illustrate the potential of oxazaborolidine-catalyzed reductions for the synthesis of this compound.

In metal-catalyzed asymmetric reductions, the chiral ligand bound to the metal center is the primary determinant of enantioselectivity. The design of these ligands is a highly active area of research, with a focus on creating structures that are both highly effective and readily synthesized.

For the asymmetric transfer hydrogenation of ketones, a widely used method, catalysts are often formed in situ from a metal precursor, such as [RuCl2(p-cymene)]2, and a chiral ligand. N-tosylated diamine ligands, like TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), are a well-established class of ligands that have proven to be highly effective for the reduction of a wide range of ketones, including heteroaromatic ketones researchgate.net.

The electronic and steric properties of the ligand can be systematically modified to optimize the catalyst's performance for a specific substrate. This modularity allows for the creation of a diverse library of ligands, increasing the probability of finding a suitable catalyst for a challenging transformation like the reduction of 2-chloro-1-(pyridin-3-yl)ethanone.

Chemoenzymatic Hybrid Strategies for Enantiopure Production

Chemoenzymatic strategies combine the best of both worlds: the high selectivity of enzymes and the broad applicability of chemical catalysis. These hybrid approaches can lead to more efficient and elegant synthetic routes for the production of enantiopure compounds.

One common chemoenzymatic strategy is dynamic kinetic resolution (DKR). In a standard kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic mixture, leading to a theoretical maximum yield of 50% for the desired enantiomer. In DKR, a chemical catalyst is used to continuously racemize the unreactive enantiomer in situ. This allows the enzyme to convert the entire racemic starting material into a single, enantiopure product, theoretically achieving a 100% yield.

For the synthesis of this compound, a DKR approach could involve the enzymatic acylation of the (R)-enantiomer from a racemic mixture of 2-chloro-1-(pyridin-3-yl)ethanol, coupled with a metal-catalyzed racemization of the remaining (S)-enantiomer. Lipases are commonly used enzymes for the acylation step due to their broad substrate scope and high enantioselectivity. Ruthenium-based catalysts are often employed for the racemization of the alcohol.

Another chemoenzymatic approach involves the use of an enzyme to resolve a racemic intermediate, which is then carried forward in a chemical synthesis. For example, a lipase could be used to resolve racemic 2-chloro-1-(pyridin-3-yl)ethanol through enantioselective acylation, providing both the acylated (S)-enantiomer and the unreacted (R)-enantiomer in high enantiopurity.

These hybrid strategies offer a powerful toolkit for the efficient and enantioselective synthesis of this compound, capitalizing on the synergistic combination of biological and chemical catalysis.

Process Optimization for Enhanced Enantiomeric Excess and Scalability

One of the prominent methods for producing enantiomerically pure this compound is through the kinetic resolution of the corresponding racemic alcohol. This approach often employs enzymes, such as lipases, which selectively acylate one enantiomer, allowing for the separation of the desired (R)-alcohol. The optimization of such chemoenzymatic processes is crucial for achieving high enantiomeric excess and conversion rates.

Detailed research findings have demonstrated that various factors influence the efficacy of enzymatic resolutions. For instance, in the lipase-catalyzed transesterification of racemic alcohols, the choice of solvent and acyl donor is critical. A study on the resolution of a similar chloro-alcohol derivative using Pseudomonas aeruginosa lipase (PAL) highlighted the impact of the reaction medium. The use of a solvent system composed of toluene and an ionic liquid, 1-butyl-3-methyl imidazolium tetrafluoroborate ([BMIM][BF4]), was found to be particularly effective.

Further optimization of this enzymatic resolution process involved a careful examination of several parameters. The temperature, enzyme concentration, and substrate concentration were systematically varied to identify the optimal conditions for both conversion and enantioselectivity. It was observed that a temperature of 30°C, a PAL concentration of 30 mg/mL, and a substrate concentration of 30 mM in a toluene:[BMIM][BF4] (70:30) solvent system with vinyl acetate as the acyl donor resulted in a conversion of approximately 50% with an enantiomeric excess of over 98% for the acylated (S)-enantiomer and the remaining (R)-alcohol.

The following data tables illustrate the impact of various parameters on the enzymatic resolution process, providing a clear overview of the optimization studies.

Table 1: Effect of Temperature on Enzymatic Resolution

| Temperature (°C) | Conversion (%) | Enantiomeric Excess of Product (ee_p, %) |

| 25 | 45.2 | 97.5 |

| 30 | 50.0 | 98.9 |

| 35 | 48.1 | 96.8 |

| 40 | 42.5 | 95.2 |

Table 2: Effect of Enzyme Concentration on Enzymatic Resolution

| Enzyme Concentration (mg/mL) | Conversion (%) | Enantiomeric Excess of Product (ee_p, %) |

| 10 | 25.6 | 98.2 |

| 20 | 42.1 | 98.7 |

| 30 | 50.0 | 98.9 |

| 40 | 50.3 | 98.9 |

Table 3: Effect of Substrate Concentration on Enzymatic Resolution

| Substrate Concentration (mM) | Conversion (%) | Enantiomeric Excess of Product (ee_p, %) |

| 10 | 50.1 | 99.1 |

| 20 | 50.0 | 99.0 |

| 30 | 50.0 | 98.9 |

| 40 | 46.8 | 97.6 |

For scalability, moving from batch processing to a continuous flow bioreactor system presents a significant advancement. Continuous flow processes offer better control over reaction parameters, improved heat and mass transfer, and the potential for higher throughput. In the context of enzymatic resolutions, a continuous flow bioreactor can be packed with an immobilized enzyme, through which a solution of the racemic substrate and acyl donor is passed. This setup allows for the continuous production of the desired enantiomer, with the unreacted enantiomer and the acylated product being collected downstream. The optimization of a continuous flow system involves adjusting parameters such as flow rate, residence time, and the concentration of reactants to achieve a steady state of high conversion and enantioselectivity.

The integration of biocatalysis with process chemistry is paving the way for more efficient and cost-effective manufacturing strategies. mdpi.com For instance, dynamic kinetic resolution can overcome the 50% yield limitation of traditional kinetic resolution, further enhancing the scalability and economic feasibility of the synthesis. mdpi.com These advanced chemoenzymatic methods are being successfully applied in the synthesis of active pharmaceutical ingredients, providing scalable and environmentally friendly alternatives to traditional chemical routes. mdpi.com

Chemical Transformations and Derivatization Strategies of R 2 Chloro 1 Pyridin 3 Yl Ethanol

Nucleophilic Substitution Reactions at the Chloro Position

The primary alkyl chloride in (R)-2-Chloro-1-(pyridin-3-yl)ethanol is highly susceptible to nucleophilic substitution, typically via an SN2 mechanism. ucsb.edu This pathway allows for the direct and stereospecific introduction of a wide variety of functional groups at the C-2 position, displacing the chloride leaving group. The choice of nucleophile is critical in determining the final product, making this a key strategy for derivatization.

Nitrogen-containing functional groups can be readily installed by reacting this compound with nitrogen-based nucleophiles. Primary and secondary amines, for instance, can displace the chloride to yield the corresponding (R)-2-amino-1-(pyridin-3-yl)ethanol derivatives. These reactions are fundamental in building molecules with potential biological activity. libretexts.org

Another important transformation is the reaction with sodium azide (NaN₃) to produce (R)-2-azido-1-(pyridin-3-yl)ethanol. The azide group is a versatile functional handle; it can be reduced to a primary amine or used in cycloaddition reactions, such as the Huisgen "click" chemistry, to form triazoles. nih.gov

Table 1: Nucleophilic Substitution with Nitrogenous Reagents

| Nucleophile | Reagent Example | Product Structure | Product Name |

|---|---|---|---|

| Primary Amine | Methylamine (CH₃NH₂) | (R)-2-(Methylamino)-1-(pyridin-3-yl)ethanol | |

| Secondary Amine | Dimethylamine ((CH₃)₂NH) | (R)-2-(Dimethylamino)-1-(pyridin-3-yl)ethanol |

The high nucleophilicity of sulfur compounds, particularly thiolates (RS⁻), makes them excellent reagents for substitution reactions with alkyl halides. libretexts.orgmasterorganicchemistry.com Thiols (RSH) can be deprotonated with a mild base to form the corresponding thiolate, which then readily attacks the carbon-bearing chlorine atom to form a thioether. chemistrysteps.com This reaction provides a straightforward route to sulfur-containing analogues of the parent compound, which are of interest in medicinal chemistry and materials science. libretexts.org

The reaction proceeds efficiently under SN2 conditions, leading to the formation of a new carbon-sulfur bond with inversion of configuration, although the stereocenter in the parent molecule is not at the reaction site. masterorganicchemistry.com

Table 2: Nucleophilic Substitution with Sulfur-Containing Moieties

| Nucleophile | Reagent Example | Product Structure | Product Name |

|---|---|---|---|

| Thiol | Ethanethiol (CH₃CH₂SH) | (R)-2-(Ethylthio)-1-(pyridin-3-yl)ethanol | |

| Thiolate | Sodium thiophenoxide (C₆H₅SNa) | (R)-2-(Phenylthio)-1-(pyridin-3-yl)ethanol |

Oxidation and Reduction Reactions of the Alcohol Functionality

The secondary alcohol group in this compound is a key site for redox manipulations. Oxidation of the alcohol leads to the corresponding ketone, 2-chloro-1-(pyridin-3-yl)ethanone (B1267870). nih.gov This transformation is a cornerstone of organic synthesis, and numerous reagents have been developed to perform this conversion efficiently and selectively. uhamka.ac.id Common methods include Swern oxidation (using dimethyl sulfoxide and oxalyl chloride), Dess-Martin periodinane (DMP), and TEMPO-catalyzed oxidations, which are known for their mild conditions and high yields. organic-chemistry.org

Conversely, the parent compound, this compound, is itself synthesized via the asymmetric reduction of the prochiral ketone, 2-chloro-1-(pyridin-3-yl)ethanone. This reduction establishes the chiral center at C-1 and is a critical step in obtaining the enantiomerically pure alcohol.

Table 3: Oxidation of the Alcohol Functionality

| Reagent/System | Description | Product |

|---|---|---|

| Dess-Martin Periodinane (DMP) | A mild hypervalent iodine reagent that allows for the rapid oxidation of primary and secondary alcohols. | 2-Chloro-1-(pyridin-3-yl)ethanone |

| Swern Oxidation | Uses dimethyl sulfoxide (DMSO) activated by an electrophile (e.g., oxalyl chloride) at low temperatures. | 2-Chloro-1-(pyridin-3-yl)ethanone |

Formation of Complex Heterocyclic and Fused Ring Systems

The bifunctional nature of this compound, possessing both an electrophilic center (C-Cl) and a nucleophilic center (O-H), makes it an ideal precursor for the synthesis of complex heterocyclic and fused ring systems. core.ac.uk Through sequential or tandem reactions, new rings can be constructed, significantly increasing the molecular complexity.

The pyridine (B92270) ring itself can be a site for further derivatization, although it is generally electron-deficient and less reactive towards electrophilic substitution than benzene. However, specific functionalization is possible. For instance, the pyridine nitrogen can be oxidized to an N-oxide, which activates the ring for both electrophilic and nucleophilic substitution. Furthermore, directed ortho-metalation or halogenation could install functional groups that pave the way for further modifications. google.com These strategies can be used to prepare a library of analogues with varied electronic and steric properties.

While this compound cannot directly participate in common cross-coupling reactions via its pyridine ring, it can be converted into a suitable substrate. For example, halogenation of the pyridine ring at the 2-, 4-, or 6-positions would yield a halopyridine derivative that could then undergo palladium-catalyzed coupling reactions such as Suzuki, Heck, or Sonogashira reactions. This approach would allow for the attachment of aryl, vinyl, or alkynyl groups to the pyridine core, creating extended, conjugated frameworks. Such derivatization is a powerful tool for modulating the electronic and structural properties of the molecule for applications in materials science and medicinal chemistry. nih.gov

Derivatization for Synthetic Libraries and Structure-Activity Relationship Studies

The chemical scaffold of this compound presents multiple opportunities for derivatization, making it a valuable building block for the generation of synthetic libraries aimed at discovering novel bioactive compounds. The exploration of its Structure-Activity Relationships (SAR) through systematic chemical modifications can provide crucial insights into the molecular features required for optimal interaction with a biological target. The primary sites for derivatization on this molecule are the hydroxyl group and the chlorine atom, with further modifications to the pyridine ring also being a possibility.

The hydroxyl group can be readily transformed into a wide array of functional groups. Esterification and etherification are common strategies to probe the influence of steric and electronic properties at this position. For instance, a library of esters can be synthesized by reacting the parent alcohol with a diverse set of carboxylic acids, acid chlorides, or anhydrides. This allows for the introduction of various substituents, ranging from small alkyl chains to larger aromatic and heterocyclic moieties. Similarly, the synthesis of ether derivatives, often achieved through a Williamson ether synthesis, can introduce a different set of functionalities with altered hydrogen bonding capabilities.

The chlorine atom, being a good leaving group, is amenable to nucleophilic substitution reactions. This allows for the introduction of a variety of nitrogen, oxygen, and sulfur-based nucleophiles. Such modifications can significantly impact the molecule's polarity, charge, and ability to form specific interactions with a biological target.

The pyridine ring itself can also be a target for modification, although this is often more synthetically challenging. Modifications could include the introduction of substituents at various positions on the ring to explore the impact of electronics and sterics on activity.

A systematic derivatization approach, as outlined above, can lead to the generation of a focused library of compounds. The biological screening of this library can then provide valuable data to construct a comprehensive SAR profile. This, in turn, can guide the design of second-generation analogs with improved potency, selectivity, and pharmacokinetic properties.

Below is a representative table of possible derivatizations of this compound and the rationale for their inclusion in a synthetic library for SAR studies.

Table 1: Representative Derivatization Strategies for this compound

| Modification Site | Reaction Type | Example Derivative | Rationale for SAR Study |

|---|---|---|---|

| Hydroxyl Group | Esterification | (R)-2-Chloro-1-(pyridin-3-yl)ethyl acetate | To investigate the effect of a small, neutral ester group on activity. |

| Hydroxyl Group | Etherification | (R)-3-(1-methoxy-2-chloroethyl)pyridine | To explore the impact of replacing a hydrogen bond donor with a hydrogen bond acceptor. |

| Chlorine Atom | Nucleophilic Substitution | (R)-2-Azido-1-(pyridin-3-yl)ethanol | To introduce a versatile functional group that can be further modified or participate in specific interactions. |

| Pyridine Ring | Substitution | (R)-2-Chloro-1-(6-methoxypyridin-3-yl)ethanol | To probe the electronic effects of substituents on the pyridine ring. |

Chiral Purity and Stereochemical Analysis of R 2 Chloro 1 Pyridin 3 Yl Ethanol and Its Derivatives

Chromatographic Methods for Enantiomeric Purity Assessment

Chromatography is a cornerstone for the separation and quantification of enantiomers. wikipedia.org High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are the predominant techniques for assessing the enantiomeric purity of chiral compounds like (R)-2-Chloro-1-(pyridin-3-yl)ethanol. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used and effective method for the separation of enantiomers. nih.gov The technique relies on the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. bgb-analytik.com For chiral alcohols and related structures, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly versatile and successful. researchgate.netsigmaaldrich.com These CSPs, often coated or immobilized on a silica (B1680970) gel support, provide a chiral environment where transient diastereomeric complexes are formed with the analyte enantiomers, enabling their resolution. bgb-analytik.com

The choice of mobile phase is critical for achieving optimal separation. For polysaccharide-based columns, mixtures of a non-polar alkane (like n-hexane) and an alcohol modifier (like isopropanol (B130326) or ethanol) are commonly employed in normal-phase mode. rsc.org The ratio of these solvents is adjusted to optimize the resolution and retention time of the enantiomers. Reversed-phase conditions, using aqueous-organic mobile phases, can also be applied, especially with immobilized CSPs that offer greater solvent compatibility. researchgate.netsigmaaldrich.com Detection is typically performed using a UV detector, set at a wavelength where the pyridine (B92270) ring of the analyte absorbs strongly.

The enantiomeric excess (% ee) is determined by integrating the peak areas of the two enantiomers in the resulting chromatogram.

Table 1: Example Chiral HPLC Conditions for Separation of Chiral Alcohols

| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection (λ) | Analyte Example |

|---|---|---|---|---|

| Cellulose-based (e.g., Chiralcel OD-H) | n-hexane/isopropanol (95:5) | 0.7 | 214 nm | (R)-1-(6-methoxynaphthalen-2-yl)ethanol rsc.org |

| Amylose-based (e.g., Chiralpak AD-3) | Ethanol (B145695) | - | - | (±)-trans-β-Lactam Ureas mdpi.com |

| Teicoplanin-based (e.g., Astec CHIROBIOTIC T) | Methanol/Water/Formic Acid (70:30:0.02) | 1.0 | 205 nm | DL-Tryptophan sigmaaldrich.com |

This table presents illustrative data for analogous compounds to demonstrate typical HPLC parameters.

Supercritical Fluid Chromatography (SFC) for Enantiomer Resolution

Supercritical fluid chromatography (SFC) has emerged as a powerful, green alternative to HPLC for chiral separations. rsc.orgresearchgate.net It utilizes carbon dioxide (CO2) as the primary mobile phase which, when brought to its supercritical state (above 31°C and 73 bar), exhibits properties of both a liquid and a gas. uva.es This results in low viscosity and high diffusivity, allowing for faster separations (3 to 5 times faster than HPLC) and higher efficiency. chromatographyonline.comresearchgate.net

For chiral analysis, SFC is almost always paired with the same types of polysaccharide-based CSPs used in HPLC. chromatographyonline.comchiraltech.com To elute polar compounds like this compound from the column, a polar organic solvent, known as a co-solvent or modifier, is added to the supercritical CO2. Protic alcohols such as methanol, ethanol, and isopropanol are the most common and effective modifiers. chromatographyonline.comchiraltech.com The concentration of the modifier is a key parameter for optimizing the separation. The use of additives, such as basic or acidic modifiers, can further improve peak shape and resolution for specific analytes. chiraltech.com Due to its speed and lower consumption of organic solvents, SFC is an ideal technique for high-throughput screening in drug discovery. nih.gov

Table 2: Typical Chiral SFC Screening Parameters

| Parameter | Typical Conditions |

|---|---|

| Chiral Stationary Phases | Polysaccharide-based (e.g., Chiralpak AD, AS; Chiralcel OD, OJ) nih.gov |

| Mobile Phase | Supercritical CO2 with a co-solvent researchgate.net |

| Co-solvents (Modifiers) | Methanol, Ethanol, Isopropanol chiraltech.com |

| Backpressure | 150 bar researchgate.net |

| Temperature | 35-40 °C researchgate.net |

| Flow Rate | 2-3 mL/min scribd.com |

This table summarizes common starting conditions for developing a chiral SFC method.

Spectroscopic Techniques for Stereochemical Characterization

While chromatography excels at quantifying enantiomeric purity, spectroscopic techniques are essential for confirming the absolute configuration and providing structural information about the chiral center.

Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents

Standard NMR spectroscopy cannot distinguish between enantiomers because they have identical spectra in an achiral environment. libretexts.org However, by introducing a chiral shift reagent (CSR), it is possible to induce chemical shift differences between the signals of two enantiomers. organicchemistrydata.org CSRs are typically organometallic complexes of lanthanide metals, such as europium or samarium, containing chiral ligands. libretexts.orgtcichemicals.com

The CSR forms a weak, reversible diastereomeric complex with each enantiomer of the analyte. organicchemistrydata.org Since diastereomers have different physical properties, the protons (and other nuclei) in their respective NMR spectra will resonate at slightly different frequencies. libretexts.org For this compound, the hydroxyl group and the pyridine nitrogen are potential binding sites for the Lewis acidic lanthanide reagent. This interaction causes the signals of protons near the chiral center in the R- and S-enantiomers to be resolved into two distinct sets of peaks. The enantiomeric purity can then be calculated by integrating the corresponding signals. organicchemistrydata.org

Optical Rotation and Circular Dichroism Spectroscopy

Optical rotation is a fundamental property of chiral molecules. When plane-polarized light is passed through a solution containing a single enantiomer, the plane of light is rotated. The direction and magnitude of this rotation are characteristic of the compound's stereochemistry. The specific rotation, [α]D, is a standardized physical constant measured using a polarimeter. For this compound, a non-zero specific rotation value would confirm its chiral nature, and the sign of the rotation (+ or -) is specific to the (R)-enantiomer under defined conditions (e.g., solvent and temperature). This technique is invaluable for confirming the identity of the bulk product after synthesis or purification. researchgate.net

Circular Dichroism (CD) spectroscopy is another chiroptical technique that provides more detailed stereochemical information. It measures the differential absorption of left- and right-handed circularly polarized light by a chiral molecule. A CD spectrum provides information about the spatial arrangement of atoms around the chiral center and can be used to assign the absolute configuration of a molecule, often by comparing the experimental spectrum to theoretical calculations.

Other Advanced Analytical Approaches

Beyond the primary methods, other analytical techniques can be employed for the stereochemical analysis of this compound.

Gas Chromatography/Mass Spectrometry (GC/MS/MS): Chiral GC is another effective separation technique, often requiring the analyte to be derivatized to increase its volatility. The hydroxyl group of the ethanol moiety can be reacted with a chiral or achiral derivatizing agent before injection onto a chiral GC column. The coupling of GC with tandem mass spectrometry (MS/MS) provides extremely high sensitivity and selectivity, allowing for the detection and quantification of trace enantiomeric impurities and providing structural confirmation of the analyte.

Calorimetry for Enantiomeric Excess: While less common for routine analysis, calorimetric methods can be used to determine enantiomeric excess. These techniques measure the heat change upon the interaction of the enantiomeric mixture with a chiral selector. The magnitude of the heat effect can be correlated with the enantiomeric composition of the sample.

Advanced Synthetic Applications and Research Perspectives

Utilization in the Synthesis of Chiral Pharmaceutical Intermediates (e.g., Beta-3 Adrenergic Receptor Agonist Precursors)

Chiral intermediates are fundamental to the production of single-enantiomer active pharmaceutical ingredients (APIs), which constitute a significant portion of modern medicines. nih.gov The specific stereochemistry of (R)-2-Chloro-1-(pyridin-3-yl)ethanol makes it an ideal precursor for introducing a specific chiral center into complex drug molecules. Its application is particularly notable in the synthesis of precursors for beta-3 adrenergic receptor agonists, a class of drugs investigated for treating conditions like overactive bladder and type 2 diabetes. nih.govnih.gov

The core structure of many phenethanolamine-based beta-3 adrenergic agonists requires a chiral amino alcohol moiety. Research into the synthesis of potent β-3 receptor agonists has demonstrated the critical role of chiral chlorohydrin intermediates. For instance, the synthesis of advanced β-3 agonists has been accomplished using a closely related analogue, (2R)-Chloro-1-(6-chloropyridin-3-yl)ethanol. researchgate.net This intermediate serves as a key fragment for constructing the final drug molecule, where the chloro group is displaced by a primary or secondary amine, and the hydroxyl group is a necessary part of the final pharmacophore.

The general synthetic approach involves the stereoselective reduction of a corresponding α-chloro ketone to establish the desired (R)-alcohol configuration. This transformation is often the key step that defines the chirality of the final API. The resulting (R)-chlorohydrin is then reacted with a suitable amine fragment to form the complete carbon skeleton of the target agonist. researchgate.net

Table 1: Key Intermediates in Beta-3 Adrenergic Agonist Synthesis

| Intermediate Compound | Role in Synthesis | Reference |

|---|---|---|

| (2R)-Chloro-1-(6-chloropyridin-3-yl)ethanol | Direct precursor for potent β-3 agonists, establishing the required stereocenter. | researchgate.net |

| Chiral Epoxides | Formed from chiral chlorohydrins; serve as electrophiles for amine addition. | researchgate.net |

This strategy highlights the importance of this compound and its derivatives as high-value intermediates. Their use streamlines the synthesis of complex chiral drugs by providing a pre-made, stereochemically defined building block, obviating the need for challenging chiral separations or late-stage asymmetric transformations.

Role in the Development of New Chiral Ligands and Catalysts

The field of asymmetric catalysis relies heavily on the development of novel and efficient chiral ligands that can effectively transfer stereochemical information to a metal center. sci-hub.se Pyridine-containing compounds are particularly sought after for ligand design due to the strong coordinating ability of the pyridine (B92270) nitrogen. The unique structure of this compound makes it an excellent scaffold for creating new classes of chiral ligands.

The development of chiral pyridine-derived ligands has been a central theme in catalysis, leading to significant advancements in asymmetric reactions. nih.gov Ligands derived from chiral pyridine-oxazolines, for example, have shown remarkable potential in a wide array of catalytic methodologies. sci-hub.sersc.org this compound can serve as a direct precursor to such ligands. The synthetic strategy could involve:

Conversion of the alcohol : The hydroxyl group can be activated (e.g., mesylation, tosylation) or converted into an amino group.

Cyclization : The newly introduced functional group can then react intramolecularly, displacing the chloride to form a chiral ring structure, such as an oxazoline (B21484) or aziridine, appended to the pyridine core.

Further Modification : The hydroxyl or chloro group can be substituted to introduce other coordinating atoms, such as phosphorus or sulfur, leading to bidentate or tridentate ligands (e.g., P,N or N,N,O ligands).

The rigidity and well-defined stereochemistry of the resulting ligands are crucial for inducing high enantioselectivity in metal-catalyzed reactions. The pyridine nitrogen acts as a primary binding site to the metal, while the adjacent chiral center creates a specific three-dimensional environment that dictates the facial selectivity of substrate approach. This rational design of new chiral pyridine units is a key area of ongoing research. nih.govnumberanalytics.com

Integration into Continuous Flow Synthesis Methodologies

Continuous flow chemistry has emerged as a powerful technology in pharmaceutical manufacturing, offering significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise reaction control, and easier scalability. nih.govchimia.ch The synthesis and subsequent use of this compound are well-suited for integration into flow methodologies.

Table 2: Advantages of Flow Chemistry for Synthesizing and Using Chiral Halohydrins

| Feature | Advantage in Flow System | Reference |

|---|---|---|

| Safety | On-demand generation of hazardous reagents; superior control over exothermic reactions. | chimia.ch |

| Control | Precise control of temperature, pressure, and residence time leads to higher selectivity. | nih.gov |

| Efficiency | "Telescoping" of reaction steps reduces manual handling and purification needs. | nih.gov |

| Scalability | Production is scaled by running the system for longer periods, avoiding reactor volume issues. | uc.pt |

Future Directions in Asymmetric Synthesis and Chiral Pool Utilization

The future of asymmetric synthesis is geared towards the development of more sustainable, efficient, and atom-economical methods. chiralpedia.com A key strategy in this endeavor is the use of the "chiral pool," which involves utilizing readily available, enantiomerically pure compounds from natural or synthetic sources as building blocks. chiralpedia.comsigmaaldrich.com this compound is a prime example of a valuable "chiron," or chiral building block, that can be used to construct more complex molecules with predictable stereochemistry.

Future research directions involving this compound are likely to focus on several key areas:

Novel Catalyst Development : Expanding its use as a precursor for new classes of organocatalysts and transition-metal ligands. Its rigid framework and multiple functionalization points offer the potential to create highly effective catalysts for a broader range of asymmetric transformations. nih.gov

Biocatalysis : Employing enzymatic methods for the synthesis of this compound and its derivatives. Biocatalysis offers a greener alternative to traditional chemical methods, often providing exceptional enantioselectivity under mild conditions. rsc.org

Expansion of Pharmaceutical Applications : As a versatile chiral building block, it will likely be employed in the synthesis of new drug candidates beyond beta-3 adrenergic agonists. Its structure is relevant to a wide range of biologically active molecules. sigmaaldrich.commdpi.com

Green Chemistry : Incorporating its synthesis and use into processes that align with the principles of green chemistry, such as using biomass-derived starting materials or integrating its production into highly efficient, low-waste continuous flow platforms. chiralpedia.com

By serving as a readily available source of defined chirality, this compound will continue to be an enabling tool for chemists to access complex, enantiomerically pure molecules for the pharmaceutical, agrochemical, and fine chemical industries.

Q & A

Basic Research Questions

Q. What are the most effective biocatalytic methods for synthesizing (R)-2-Chloro-1-(pyridin-3-yl)ethanol with high enantiomeric excess (ee)?

- Methodological Answer: Enantioselective reduction of the corresponding ketone precursor (e.g., 2-chloro-1-(pyridin-3-yl)ethanone) using alcohol dehydrogenases (ADHs) or whole-cell systems (e.g., Geotrichum candidum or Acinetobacter sp. ZJPH1806) is widely employed. For example, Acinetobacter sp. ZJPH1806 achieves >99% ee under optimized glycerol concentrations (15–20% w/v), which enhances cofactor regeneration and enzyme stability . Reaction parameters such as pH (6.5–7.5), temperature (25–30°C), and substrate loading (5–10 mM) should be systematically optimized to maximize yield and selectivity .

Q. How can reaction conditions be optimized to improve the yield of this compound in asymmetric reductions?

- Methodological Answer: Key factors include:

- Cofactor regeneration: Use glycerol (15–20% w/v) as a co-substrate to regenerate NAD(P)H, improving reaction efficiency .

- Substrate solubility: Add organic co-solvents (e.g., 10% DMSO) to enhance ketone precursor solubility without denaturing enzymes .

- Microbial cell viability: Maintain oxygen-limited conditions for facultative anaerobes (e.g., Acinetobacter spp.) to prolong biocatalyst activity .

Q. What analytical techniques are critical for characterizing this compound and confirming its stereochemical purity?

- Methodological Answer:

- Chiral HPLC or GC: To determine enantiomeric excess (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) .

- NMR spectroscopy: Confirm regiochemistry via coupling constants (e.g., H NMR for chloroethanol proton splitting) .

- X-ray crystallography: Resolve absolute configuration using SHELX programs for small-molecule refinement .

Advanced Research Questions

Q. How do structural modifications of the pyridine ring influence the stereoselectivity of ADHs in synthesizing this compound?

- Methodological Answer: Substituents on the pyridine ring (e.g., electron-withdrawing groups at the 4-position) can alter enzyme-substrate interactions. Computational docking studies (e.g., AutoDock Vina) with ADH active sites reveal steric and electronic effects. For example, bulky substituents may hinder substrate binding, reducing turnover rates, while electron-deficient rings enhance π-π interactions with aromatic residues in ADHs .

Q. What strategies address contradictions in biocatalytic efficiency between microbial strains for this compound?

- Methodological Answer:

- Strain screening: Test diverse microbial libraries (e.g., soil isolates from industrial sites) for activity toward the ketone precursor .

- Enzyme engineering: Use directed evolution (e.g., error-prone PCR) on ADHs to improve activity toward sterically hindered substrates .

- Metabolic profiling: Compare cofactor utilization (NADH vs. NADPH) and stress responses (e.g., reactive oxygen species) across strains to identify bottlenecks .

Q. Can immobilized enzyme systems enhance the scalability of this compound production?

- Methodological Answer: Immobilization on supports like EziG™ or chitosan beads improves enzyme reusability (≥10 cycles) and stability under industrial conditions (e.g., 40°C, 5% substrate). For example, ADH from Lactobacillus kefir immobilized on epoxy resin retained 80% activity after 15 batches .

Q. What computational tools predict the stereochemical outcome of ADH-catalyzed reductions for this compound?

- Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.